molecular formula C2H5ClO4S2 B1296614 Methylsulfonylmethylsulfonyl chloride CAS No. 22317-89-1

Methylsulfonylmethylsulfonyl chloride

Cat. No. B1296614
CAS RN: 22317-89-1
M. Wt: 192.6 g/mol
InChI Key: DQDYGBSUPOHHMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as Methylsulfonylmethylsulfonyl chloride, has been studied extensively. One method involves the use of a heterogeneous transition metal-free material, a type of carbon nitride photocatalyst, to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the transformation of methane to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter .


Molecular Structure Analysis

The molecular structure of Methylsulfonylmethylsulfonyl chloride can be represented by the formula C2H5ClO4S2 . The InChI representation is InChI=1S/C2H5ClO4S2 and the Canonical SMILES representation is CS(=O)(=O)CS(=O)(=O)Cl .


Physical And Chemical Properties Analysis

Methylsulfonylmethylsulfonyl chloride is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . Its molecular weight is 192.6 g/mol .

Scientific Research Applications

Impact on Advanced Oxidation Processes

Chloride ions, present in various water bodies, can react with strong oxidants generated from persulfate activation, leading to chlorine radicals. These radicals may either directly react with organics or form chlorine radicals that participate in the organic substrate conversion. The generation of chlorinated by-products and their potential mutagenicity and toxicity are crucial concerns in the context of environmental applications of advanced oxidation processes (AOPs) (Oyekunle, Cai, Gendy, & Chen, 2021).

Use in Trifluoromethylation and Chlorination

Methylsulfonylmethylsulfonyl chloride plays a role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. It differentiates from sodium trifluoromethanesulfinate (CF3SO2Na) by reacting under reductive conditions, highlighting its unique utility in electrophilic chlorination and trifluoromethylation, with potential implications for enantioselective chlorination applications (Chachignon, Guyon, & Cahard, 2017).

Developmental Toxicity Evaluation

In the context of methyl chloride (a related compound), no developmental toxicity was observed in rabbits, contrasting with cardiac effects reported in mice but not in rats. This highlights the importance of species-specific responses in toxicity studies and the relevance of considering the broader family of chlorinated compounds in environmental and health impact assessments (Arts, Kellert, Pottenger, & Theuns‐van Vliet, 2019).

Xylan Derivatives Applications

The reaction of 4-O-methylglucuronoxylan with chloro compounds, such as monochloroacetate, has been explored for producing biopolymer ethers and esters with specific properties. This indicates the potential of chloro compounds in modifying natural polymers for applications in drug delivery and as antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Challenges in Electrochemical Water Treatment

In electrochemical processes for water treatment, the concentration of chloride and bromide significantly affects the outcome, including the formation of chlorate, perchlorate, and chlorinated organics. This underscores the critical role of understanding the interactions between chloride ions and treatment processes in mitigating toxic byproduct formation (Radjenovic & Sedlak, 2015).

Safety And Hazards

Methylsulfonylmethylsulfonyl chloride is highly hazardous. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

methylsulfonylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYGBSUPOHHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339445
Record name Methylsulfonylmethylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylsulfonylmethylsulfonyl chloride

CAS RN

22317-89-1
Record name Methylsulfonylmethylsulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfonylmethanesulfonyl chloride
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Synthesis routes and methods I

Procedure details

Phosphorus pentachloride (79.3 g, 0.381 mole) and sodium (methylsulfonyl)methanesulfonate (Formula II with Y=Na, X=H and R=CH3 ; 70 g, 0.359 mole) were stirred with 150 ml of phosphorus oxychloride. As the mixture was warmed to 70° C. in an oil bath, hydrogen chloride was slowly evolved, and the slurry thinned enough to be stirred with a magnetic stirrer. The mixture was heated for 18 hours in an oil bath at 80°-90° C., cooled, and filtered, and the residue was washed with dry chloroform. The chloroform caused the product to precipitate in the filtrate. The precipitate was collected, washed with a small amount of chloroform, and dried over sodium hydroxide pellets: yield, 28.5 g (41%); mp 109°-111° C.; MS (direct-probe temperature, 20° C.) m/e 193 (M+H), 192 (M), 177 (M-CH3), 157 (CH3SO2CH2SO2), 143, 141, 113 (CH2SO2Cl), 98 (CH3SOCl), 94, 93 (CH3SO2CH2), 79 (CH3SO2), 78, 64, 63 (CH3SO); IR (cm-1, strong and medium bands) 3045, 3025, 2995 s, 2930 s, 1405, 1390 s, 1380 s, 1360, 1335 s, 1325 sh, 1315 s, 1225, 1175 s, 1160 s, 1110 s, 980 s, 965, 860 s, 760 s, 695, 595 s, 515 s, 495 s, 460 s.
Quantity
79.3 g
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sodium (methylsulfonyl)methanesulfonate
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70 g
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Formula II
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150 mL
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Synthesis routes and methods II

Procedure details

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CS(=O)(=O)CS(=O)(=O)[O-]
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